An In-depth Technical Guide to the Chemical Structure and Synthesis of Benthiavalicarb
An In-depth Technical Guide to the Chemical Structure and Synthesis of Benthiavalicarb
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benthiavalicarb is a prominent valinamide carbamate fungicide highly effective against Oomycete pathogens. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and a detailed synthesis pathway for its isopropyl derivative, Benthiavalicarb-isopropyl. The document outlines the key starting materials, intermediates, and reaction steps, supported by available quantitative data. Furthermore, it includes detailed experimental protocols derived from patent literature and a conceptual representation of its mechanism of action.
Chemical Structure and Properties
Benthiavalicarb is a chiral molecule with two stereocenters, existing as a mixture of stereoisomers. The pesticidally active form is the R-L isomer. The commercially utilized form is often Benthiavalicarb-isopropyl, the isopropyl ester of Benthiavalicarb.[1]
Table 1: Chemical Identity of Benthiavalicarb and Benthiavalicarb-isopropyl
| Property | Benthiavalicarb | Benthiavalicarb-isopropyl |
| IUPAC Name | [(2S)-1-{[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino}-3-methyl-1-oxobutan-2-yl]carbamic acid[2] | propan-2-yl N-[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate[3] |
| CAS Number | 413615-35-7[2] | 177406-68-7[4][5] |
| Molecular Formula | C15H18FN3O3S | C18H24FN3O3S[4] |
| Molecular Weight | 339.39 g/mol [6] | 381.46 g/mol [4] |
| Synonyms | Flubenthiavalicarb[7] | KIF-230[3] |
A diagram of the chemical structure of Benthiavalicarb-isopropyl is provided below.
Caption: Chemical structure of Benthiavalicarb-isopropyl.
Synthesis Pathway of Benthiavalicarb-isopropyl
The synthesis of Benthiavalicarb-isopropyl is a multi-step process that involves the preparation of two key chiral intermediates, which are then coupled to form the final product. The overall synthesis route is outlined below.
Caption: Overall synthesis pathway of Benthiavalicarb-isopropyl.
Experimental Protocols
The following protocols are based on the synthesis described in patent literature, primarily CN103333135A.[4]
Synthesis of (R)-1-(6-fluoro-benzothiazole-2-)ethylamine (Chiral Amine Intermediate)
This key intermediate is synthesized in a multi-step process starting from p-fluorocyclohexanone and D-alanine.
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole and 2-Amino-5-fluorothiophenol
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Reactants: p-Fluorocyclohexanone, Thiourea, Iodine.
-
Procedure: p-Fluorocyclohexanone is reacted with thiourea through an iodine-catalyzed oxidative cyclization to yield 2-amino-6-fluorobenzothiazole. This intermediate is then subjected to hydrolysis and acidification to produce 2-amino-5-fluorothiophenol.[4]
Step 2: Synthesis of (R)-4-Methylazolidine-2,5-dione
-
Reactants: D-Alanine, Triphosgene.
-
Solvent: Dioxane and Tetrahydrofuran (THF).
-
Procedure: Under an ice bath and nitrogen protection, D-alanine is reacted with triphosgene in a mixed solvent of dioxane and THF to generate (R)-4-methylazolidine-2,5-dione.[4]
Step 3: Synthesis of (R)-1-(6-fluoro-benzothiazole-2-)ethylamine
-
Reactants: 2-Amino-5-fluorothiophenol, (R)-4-Methylazolidine-2,5-dione.
-
Procedure: The two intermediates from the previous steps are reacted to form the chiral amine, (R)-1-(6-fluoro-benzothiazole-2-)ethylamine.[4]
Synthesis of N-isopropoxycarbonyl-L-valine
-
Reactants: L-Valine, Isopropyl chloroformate.
-
Procedure: L-valine is reacted with isopropyl chloroformate to produce N-isopropoxycarbonyl-L-valine.[4]
Final Coupling Reaction to Synthesize Benthiavalicarb-isopropyl
-
Reactants: N-isopropoxycarbonyl-L-valine, (R)-1-(6-fluoro-benzothiazole-2-)ethylamine, Triethylamine, Isopropyl chloroformate.
-
Solvent: Toluene, Dichloromethane.
-
Procedure:
-
Dissolve 1 kg of N-isopropoxycarbonyl-L-valine in 5 L of toluene and add 505 g of triethylamine.
-
Cool the mixture to -10 °C and slowly add 0.6 kg of isopropyl chloroformate, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to proceed at room temperature.
-
Add a toluene solution containing 0.8 kg of (R)-1-(6-fluoro-benzothiazole-2-)ethylamine.
-
Monitor the reaction completion using TLC.
-
Add hot water (70-80 °C) and stir. The solid in the toluene layer will dissolve.
-
Separate the aqueous layer and wash the toluene layer repeatedly with hot water.
-
Add dichloromethane to the toluene layer and cool the mixture to -10 to 0 °C to induce crystallization.
-
Filter the solid product, wash with petroleum ether and dichloromethane, and dry.[4]
-
Table 2: Quantitative Data for the Final Synthesis Step
| Parameter | Value |
| Yield | ~85%[4] |
| Purity | >95% (by gas chromatography)[4] |
Mechanism of Action
Benthiavalicarb's fungicidal activity stems from its ability to inhibit phospholipid biosynthesis in Oomycete pathogens.[1][7] This disruption of cell membrane formation and integrity leads to cell death. While the precise signaling pathway is not fully elucidated, the primary mode of action is understood to be the interference with this critical metabolic process.
Caption: Conceptual diagram of Benthiavalicarb's mechanism of action.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and synthesis of Benthiavalicarb, with a focus on its isopropyl derivative. The synthesis pathway, including key intermediates and experimental conditions, has been outlined to provide a practical resource for researchers. The established mode of action, the inhibition of phospholipid biosynthesis, underscores its efficacy as a targeted fungicide. Further research into the specific enzymatic targets within the phospholipid biosynthesis pathway could lead to the development of next-generation fungicides with improved efficacy and environmental profiles.
References
- 1. Benthiavalicarb [sitem.herts.ac.uk]
- 2. CN103098806A - Benthiavalicarb isopropyl and fluazinam pesticide composition - Google Patents [patents.google.com]
- 3. ISOPROPOXYCARBONYL-L-VALINE CAS#: 140923-27-9 [amp.chemicalbook.com]
- 4. CN103333135A - Synthesis technology of benthiavalicarb isopropyl - Google Patents [patents.google.com]
- 5. CN103392718A - Bactericidal composition containing benthiavalicarb isopropyl and propineb - Google Patents [patents.google.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Benthiavalicarb-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]
